molecular formula C6H7BrOS B7978338 1-(5-Bromothiophen-3-yl)ethanol

1-(5-Bromothiophen-3-yl)ethanol

Cat. No.: B7978338
M. Wt: 207.09 g/mol
InChI Key: KTOQRUZGKSCZHI-UHFFFAOYSA-N
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Description

1-(5-Bromothiophen-3-yl)ethanol is an organic compound with the molecular formula C6H7BrOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of a bromine atom at the 5-position and a hydroxyl group at the 3-position of the thiophene ring makes this compound unique. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Bromothiophen-3-yl)ethanol can be synthesized through several methods. One common approach involves the bromination of thiophene followed by the introduction of the hydroxyl group. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The hydroxyl group can be introduced through a Grignard reaction or by using other suitable reagents.

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and subsequent functionalization processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods may also involve the use of catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromothiophen-3-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed:

  • Oxidation of this compound can yield 1-(5-Bromothiophen-3-yl)ethanone.
  • Reduction can produce 1-(5-Thiophen-3-yl)ethanol.
  • Substitution reactions can lead to various derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Bromothiophen-3-yl)ethanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of materials with specific electronic properties, such as conductive polymers.

Mechanism of Action

The mechanism of action of 1-(5-Bromothiophen-3-yl)ethanol depends on the specific application. In chemical reactions, the bromine atom and hydroxyl group play crucial roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with specific enzymes and receptors.

Comparison with Similar Compounds

1-(5-Bromothiophen-3-yl)ethanol can be compared with other thiophene derivatives, such as:

    1-(5-Chlorothiophen-3-yl)ethanol: Similar structure but with a chlorine atom instead of bromine.

    1-(5-Methylthiophen-3-yl)ethanol: Contains a methyl group instead of a halogen.

    1-(5-Nitrothiophen-3-yl)ethanol: Contains a nitro group, which significantly alters its reactivity.

Properties

IUPAC Name

1-(5-bromothiophen-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrOS/c1-4(8)5-2-6(7)9-3-5/h2-4,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTOQRUZGKSCZHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CSC(=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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